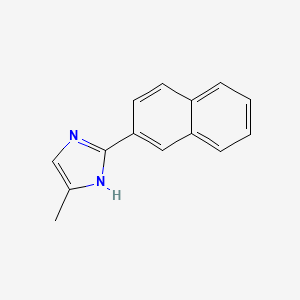

5-Methyl-2-(2-naphthyl)imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12N2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

5-methyl-2-naphthalen-2-yl-1H-imidazole |

InChI |

InChI=1S/C14H12N2/c1-10-9-15-14(16-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3,(H,15,16) |

InChI Key |

ZXPHHCRCSZNBFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5 Methyl 2 2 Naphthyl Imidazole

Alkylation-Based Syntheses Involving Naphthyl Bromoethanones

Alkylation reactions are a common strategy for constructing the imidazole (B134444) ring. A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org To synthesize a 2-(2-naphthyl)imidazole derivative via this route, one would start with 2-bromo-1-(naphthalen-2-yl)ethan-1-one.

A related synthesis involves the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with phenacyl bromide. mdpi.com While this example leads to a more complex structure, it demonstrates the utility of α-halo ketones in imidazole functionalization.

Direct Arylation and Cross-Coupling Methods (e.g., Ni(0)-Catalyzed C-2 Arylation)

Direct arylation via C-H activation has emerged as a powerful and atom-economical method for synthesizing aryl-substituted imidazoles. Nickel-catalyzed C-H arylation offers a less expensive alternative to palladium-based systems. nih.govrsc.org

A general protocol for the nickel-catalyzed C-H arylation of imidazoles at the C-2 position has been developed using a Ni(OTf)₂/dcype catalyst system with K₃PO₄ as a base in t-amyl alcohol. nih.gov This method can be used to couple various imidazoles with aryl halides, including chloroarenes, to introduce the aryl group directly onto the imidazole ring. nih.gov To synthesize 2-(2-naphthyl)imidazole derivatives, an appropriately substituted imidazole could be coupled with a 2-naphthyl halide.

Palladium-catalyzed C-H arylation has also been successfully employed for the synthesis of C2-arylated imidazole derivatives. researchgate.net For example, ethyl imidazole-4-carboxylate can be arylated at the C2 position with various aryl iodides. researchgate.net This approach could be adapted to introduce a 2-naphthyl group.

| Method | Key Reagents | Catalyst/Conditions | Key Feature |

| Alkylation Synthesis | 2-Bromo-1-(naphthalen-2-yl)ethan-1-one, Aldehyde, Amine, Ammonium Acetate | Heat, solvent-free | One-pot, four-component reaction. |

| Ni-Catalyzed C-H Arylation | Imidazole, 2-Naphthyl halide | Ni(OTf)₂/dcype, K₃PO₄, t-amylOH | Direct arylation at the C-2 position. nih.gov |

| Pd-Catalyzed C-H Arylation | Imidazole-4-carboxylate, 2-Naphthyl iodide | Palladium catalyst | Site-selective arylation at the C-2 position. researchgate.net |

Development of Green Chemistry Approaches in 5-Methyl-2-(2-naphthyl)imidazole Synthesis

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies for heterocyclic compounds, including imidazoles. ijpsr.comresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key aspects of green chemistry in the synthesis of imidazole derivatives include the use of environmentally benign solvents, alternative energy sources like microwave irradiation, and the development of reusable catalysts. ijpsr.comresearchgate.netnih.gov For the synthesis of this compound, these principles can be applied to traditional multi-component reactions, which are inherently atom-economical.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. orientjchem.orgnih.govjetir.org The synthesis of substituted imidazoles is particularly amenable to microwave irradiation. orientjchem.orgnih.govjetir.orghud.ac.uknih.gov

In a typical microwave-assisted protocol for a multi-component imidazole synthesis, the reactants, such as a naphthyl-dicarbonyl compound, an aldehyde, and an ammonium source, are mixed in a suitable solvent (or under solvent-free conditions) and irradiated in a dedicated microwave reactor. nih.govjetir.org The reaction time can be dramatically reduced from hours to minutes. jetir.org For instance, the Debus-Radziszewski synthesis, a classic method for preparing tri- and tetra-substituted imidazoles, can be significantly optimized using microwave irradiation. orientjchem.orgjetir.org

The optimization of microwave-assisted synthesis involves fine-tuning parameters such as microwave power and irradiation time to maximize the yield of the desired product. orientjchem.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Hours to days | Minutes to a few hours | orientjchem.orgnih.govjetir.org |

| Yield | Moderate to good | Often higher yields | orientjchem.orgjetir.org |

| Energy Consumption | High | Low | researchgate.net |

| Side Reactions | More prevalent | Reduced | orientjchem.org |

The choice of catalyst is crucial for enhancing the efficiency and selectivity of imidazole synthesis. Green chemistry encourages the use of catalysts that are non-toxic, recyclable, and highly active. ijpsr.comnih.gov

Several innovative catalytic systems have been developed for imidazole synthesis:

Heterogeneous Catalysts: Solid acid catalysts like zeolites (e.g., ZSM-11) have been employed for the synthesis of tetrasubstituted imidazoles under solvent-free conditions. nih.gov These catalysts are easily separable from the reaction mixture and can be reused multiple times without a significant loss of activity. nih.gov

Ionic Liquids: Imidazolium-based ionic liquids can act as both the solvent and the catalyst in various organic transformations, including those that could be adapted for the synthesis of precursors for naphthyl-substituted imidazoles. nih.gov

Novel Catalysts: A range of other catalysts, including PEG-SOCl, have been reported for the efficient synthesis of trisubstituted imidazoles under green conditions, such as in water or under microwave irradiation. ijpsr.com These catalysts are often low-cost, non-volatile, and environmentally friendly. ijpsr.com Imidazole salts themselves have also been shown to catalyze reactions for preparing bis(naphthyl)methane. nih.gov

Table 2: Examples of Catalytic Systems in Imidazole Synthesis

| Catalyst | Reaction Type | Advantages | Reference |

| ZSM-11 Zeolite | 1,2,4,5-tetrasubstituted imidazole synthesis | Reusable, solvent-free conditions, high yield | nih.gov |

| PEG-SOCl | 2,4,5-trisubstituted imidazole synthesis | Green catalyst, can be used in water, recyclable | ijpsr.com |

| Imidazolium (B1220033) Salts | Electrophilic substitution reactions | Mild conditions, broad substrate tolerance | nih.gov |

| p-Toluenesulfonic acid | Sequential one-pot imidazole synthesis | Efficient for multicomponent reactions | nih.gov |

Methodological Innovations in Synthetic Pathway Optimization

One significant innovation is the development of one-pot, multi-component reactions . nih.gov These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, which is highly efficient and reduces waste. The synthesis of substituted imidazoles is well-suited to this approach. For example, a one-pot reaction could involve the in-situ formation of the necessary intermediates, which then cyclize to form the imidazole ring.

Another area of innovation lies in the development of novel reagents and catalytic systems that enable milder reaction conditions and greater functional group tolerance. For instance, the use of cooperative bimetallic radical catalysis has been explored for asymmetric hydrogen-atom transfer from imidazole to ketones, showcasing novel activation modes. acs.org While not a direct synthesis of the imidazole ring itself, such catalytic advancements point towards new strategies for functionalizing imidazole-containing molecules.

The continuous exploration of new catalysts, reaction media, and energy sources will undoubtedly lead to further methodological innovations in the synthesis of this compound and related compounds, making their production more efficient and environmentally friendly.

Advanced Spectroscopic Elucidation and Structural Confirmation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy serves as a primary tool for the structural elucidation of 5-Methyl-2-(2-naphthyl)imidazole, offering detailed insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) Analysis of Imidazole (B134444) and Naphthyl Resonances

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the imidazole and naphthalene (B1677914) rings, as well as the methyl group. In a typical ¹H NMR spectrum, the protons on the aromatic rings of the naphthyl and imidazole groups would appear in the downfield region, generally between 7.0 and 9.0 ppm. The methyl protons, being attached to the imidazole ring, would resonate at a higher field, typically in the range of 2.3 to 2.5 ppm. The NH proton of the imidazole ring is expected to show a broad singlet at a variable chemical shift, often in the range of 10-13 ppm, due to proton exchange and hydrogen bonding. For instance, a related compound, 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, showed an exchangeable NH proton signal at 12.97 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Imidazole-NH | 10.0 - 13.0 |

| Naphthyl-H | 7.5 - 8.5 |

| Imidazole-H | 7.0 - 7.5 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. A significant challenge in the ¹³C NMR spectroscopy of some imidazole derivatives can be the fast tautomerization of the imidazole ring, which can lead to broad or even undetectable signals for the imidazole carbons. mdpi.com However, in cases where the signals are observable, the aromatic carbons of the naphthalene and imidazole rings are expected to appear in the range of 110-150 ppm. The carbon of the methyl group would be found at a much higher field, typically between 10 and 20 ppm. For example, the ¹³C NMR spectrum of a similar compound, 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, showed the C=O carbon at 193.2 ppm and the methylene (B1212753) carbon at 40.1 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Imidazole-C2 | ~145 |

| Naphthyl-C (quaternary) | 130 - 135 |

| Naphthyl-C (CH) | 125 - 130 |

| Imidazole-C4/C5 | 115 - 140 |

Note: The chemical shifts are approximate and can be influenced by the measurement conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Characteristic Vibrational Signatures of Imidazole and Naphthalene Moieties

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of the imidazole and naphthalene rings. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group are observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the imidazole and naphthalene rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. For instance, in related imidazole compounds, characteristic bands for C=N stretching are observed. mdpi.com

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Imidazole) | 3200 - 3400 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| C=N and C=C Stretch | 1600 - 1400 |

| C-H Bending | 1400 - 1000 |

Correlation of Spectroscopic Data with Theoretical Predictions

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies of molecules. researchgate.netnih.govresearchgate.netnih.gov These theoretical predictions can be correlated with the experimental IR and Raman data to provide a more detailed and accurate assignment of the observed vibrational bands. nih.gov The comparison between experimental and theoretical spectra can help to confirm the proposed structure and to understand the nature of the vibrational modes. For example, studies on similar molecules have shown good agreement between experimental and DFT-calculated vibrational frequencies. nih.govresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions occurring within the conjugated π-system of this compound. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The naphthalene moiety, with its extended aromatic system, will significantly influence the absorption spectrum. Imidazole itself exhibits a characteristic absorption peak around 217 nm (π → π* transition) and a weaker one around 275 nm (n → π* transition). researchgate.net The conjugation with the naphthyl group is expected to cause a red shift (bathochromic shift) of these absorption maxima to longer wavelengths. For instance, 2-methylnaphthalene (B46627) has an excitation peak at 275 nm. aatbio.com The UV-Vis spectrum of a related compound, imidazole-2-carboxaldehyde, shows strong absorption bands in the ranges of 220-250 nm and 270-300 nm. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 220 - 300 |

Note: The solvent can significantly affect the position and intensity of the absorption bands.

Chromophoric Properties of the Extended Aromatic System

The electronic absorption spectra of imidazole derivatives are characterized by transitions within the molecule's chromophoric system. For this compound, the extended aromatic system, comprising both the imidazole and naphthalene rings, gives rise to distinct absorption bands in the UV-visible region.

Imidazole itself typically exhibits a strong absorption band around 217 nm, which is attributed to a π → π* electron transition of the C=N bond within the heterocyclic ring. researchgate.net Another characteristic absorption, often appearing as a shoulder, is observed at approximately 275 nm and is assigned to an n → π* transition of the C=N group. researchgate.net The presence of the naphthalene substituent in this compound is expected to cause a red shift (bathochromic shift) in these absorption bands due to the extension of the conjugated π-electron system. This is a common phenomenon observed in similar aromatic-substituted imidazoles, such as benzimidazole (B57391), where the fusion of a benzene (B151609) ring results in a red-shifted absorption compared to imidazole. researchgate.net

The specific absorption maxima and molar absorptivities for this compound would be determined by recording its UV-Vis spectrum in a suitable solvent. The resulting spectrum would likely show intense bands characteristic of the π → π* transitions of the combined aromatic system.

Analysis of Charge Transfer Bands

Charge transfer (CT) bands are a significant feature in the electronic spectra of molecules containing both electron-donating and electron-accepting moieties. wikipedia.orglibretexts.org These bands, which are typically intense, arise from the transition of an electron from a molecular orbital that is predominantly donor in character to one that is predominantly acceptor in character. wikipedia.orglibretexts.org In the case of this compound, the imidazole ring can act as an electron donor, while the naphthalene ring system can function as an electron acceptor.

The presence of CT bands can be investigated by studying the solvatochromic behavior of the compound, which is the shift in the position of absorption or emission bands with a change in solvent polarity. wikipedia.org A significant solvatochromic shift is indicative of a change in the dipole moment of the molecule upon electronic excitation, a hallmark of a charge transfer transition. For instance, donor-acceptor type fluorescent molecules often exhibit an emission spectrum that shifts to longer wavelengths in more polar solvents. arkat-usa.org

In related systems, such as certain metal complexes of naphthyl-containing ligands, ligand-to-metal charge transfer (LMCT) bands are observed. nih.govnih.gov While this compound is a purely organic molecule, the principles of intramolecular charge transfer between the imidazole and naphthalene moieties are analogous. The analysis of its electronic spectrum in solvents of varying polarity would reveal the presence and nature of any intramolecular charge transfer bands.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular mass, confirming its elemental composition.

The fragmentation of the molecular ion in the mass spectrometer would provide valuable structural information. The fragmentation pattern of related imidazole derivatives often involves the cleavage of bonds within the imidazole ring and the loss of small neutral molecules. nih.govresearchgate.net For this compound, characteristic fragments would be expected from the loss of the methyl group, cleavage of the bond between the imidazole and naphthalene rings, and fragmentation within the naphthalene moiety itself. The analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the methyl, imidazole, and naphthyl groups.

Table 1: Predicted Fragmentation Data for this compound

| Fragment Ion | Possible Structure | m/z (mass-to-charge ratio) |

| [M]+ | Molecular Ion | |

| [M-CH3]+ | Loss of a methyl radical | |

| [C10H7]+ | Naphthyl cation | |

| [C4H5N2]+ | Methylimidazole fragment |

The m/z values are dependent on the specific isotopes present and would be precisely determined by mass spectrometry.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The crystal structure would reveal the planarity of the imidazole and naphthalene ring systems and the dihedral angle between them. In similar structures, such as 2-(naphthalen-1-yl)-1H-benzo[d]imidazole, the naphthalene ring is inclined to the benzimidazole ring. iucr.org The introduction of a methyl group on the imidazole ring can also influence the molecular geometry, potentially causing a more twisted structure. arkat-usa.org

Confirmation of Bond Lengths, Bond Angles, and Dihedral Angles

A single-crystal X-ray diffraction analysis of this compound would yield a precise set of atomic coordinates, from which all bond lengths, bond angles, and dihedral angles can be calculated. The bond lengths within the imidazole ring are expected to be consistent with those observed in other imidazole derivatives. semanticscholar.orgresearchgate.net For example, in 2-methylimidazole (B133640), the N1–C2 and N3–C2 bond lengths are approximately 1.347(2) Å and the N1–C5 bond length is about 1.370(2) Å. researchgate.net

Table 2: Representative Bond Lengths and Angles for Imidazole Derivatives

| Parameter | Typical Value (Å or °) | Reference |

| N1–C2 Bond Length | 1.347(2) | researchgate.net |

| N1–C5 Bond Length | 1.370(2) | researchgate.net |

| C4–C5–N1 Bond Angle | 106.22(16) | researchgate.net |

| N3–C2–C21 Bond Angle | 125.50(15) | researchgate.net |

These values are for 2-methylimidazole and serve as a reference; the actual values for this compound would be determined from its crystal structure.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a crucial role in the crystal packing of imidazole-containing compounds. dntb.gov.uasemanticscholar.org The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This allows for the formation of intermolecular N-H···N hydrogen bonds, which can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netsemanticscholar.org

In the crystal structure of this compound, it is expected that molecules will be linked by such N-H···N hydrogen bonds. The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be precisely determined from the crystallographic data. In addition to classical hydrogen bonds, weaker interactions such as C-H···π interactions involving the aromatic rings may also be present, further stabilizing the crystal structure. iucr.org Intramolecular hydrogen bonds are less likely in this specific molecule due to its geometry, but their presence or absence would be definitively confirmed by the X-ray analysis. The study of these non-covalent interactions is essential for understanding the supramolecular assembly of the compound in the solid state. dntb.gov.ua

Computational Chemistry and Quantum Mechanical Investigations of 5 Methyl 2 2 Naphthyl Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. scispace.comnih.gov DFT calculations have been instrumental in understanding the fundamental properties of 5-Methyl-2-(2-naphthyl)imidazole.

Geometry Optimization and Energy Minimization

Table 1: Optimized Geometrical Parameters of a Related Imidazole (B134444) Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C1-N2 | 1.3751 |

| C3-N2 | 1.3897 |

| C10-N11-C14-N13 | 0° |

| C10-N11-C14-N15 | 180° |

Note: Data for a related triazine-benzimidazole derivative calculated at the B3LYP/6-311G++(d,p) level. irjweb.com

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity of the molecule; a smaller gap generally implies higher reactivity. researchgate.netrsc.org For imidazole derivatives, the HOMO is often located over the imidazole ring, indicating that this is a likely site for electron donation. researchgate.net

Table 2: HOMO-LUMO Energies and Related Parameters for Imidazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Imidazole (IM) | - | - | - |

| 2-Methylimidazole (B133640) (MIM) | - | - | - |

| Benzimidazole (B57391) (BIM) | - | - | - |

Note: Qualitative trend shows the energy gap decreases in the order IM > MIM > BIM, suggesting increasing ease of electron transfer. researchgate.net

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net In imidazole derivatives, the negative regions are typically localized over the nitrogen atoms of the imidazole ring, indicating their role as primary sites for electrophilic attack. orientjchem.org The distribution of positive and negative potential across the molecule provides a comprehensive picture of its polarity and intermolecular interaction capabilities.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of different forms in solution. nih.govfrontiersin.org

Exploration of Rotational Isomers and Conformational Landscapes

The bond connecting the 2-naphthyl group to the imidazole ring in this compound allows for rotation, leading to the existence of different rotational isomers or conformers. nih.gov Conformational analysis, often performed by scanning the potential energy surface along the rotatable bonds, helps to identify the most stable conformers and the energy barriers between them. nih.gov Understanding the conformational landscape is crucial as different conformers can exhibit different biological activities and physical properties.

Stability of Different Tautomeric Forms in Solution

Imidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms in the imidazole ring. nih.govsemanticscholar.org The relative stability of these tautomers can be influenced by the solvent environment. jlu.edu.cnmdpi.com Computational studies can predict the most stable tautomeric form in both the gas phase and in different solvents by calculating their relative energies. nih.gov For many benzimidazole derivatives, the "thione" form is found to be more predominant than the "thiol" form. semanticscholar.org The study of tautomeric equilibria is essential for a complete understanding of the chemical behavior of this compound in biological systems.

Quantum Chemical Descriptors and Reactivity Predictions

There are no published studies detailing the quantum chemical descriptors for this compound.

Chemical Hardness, Electronegativity, and Electrophilicity Indices

No specific values for chemical hardness, electronegativity, or electrophilicity indices for this compound have been reported. While Density Functional Theory (DFT) is a common method to calculate these properties for other imidazole derivatives to predict their reactivity and stability, such calculations have not been published for this particular molecule. dntb.gov.uaresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

A Natural Bond Orbital (NBO) analysis, which is used to understand charge transfer, hyperconjugative interactions, and the nature of chemical bonds, has not been documented for this compound.

In Silico Molecular Docking and Protein-Ligand Interaction Studies

There is no record of in silico molecular docking studies performed with this compound against any specific protein target.

Elucidation of Binding Modes and Interaction Fingerprints

Without molecular docking studies, the binding modes and interaction fingerprints of this compound within a protein's active site remain unelucidated. Research on other substituted imidazoles often reveals key interactions like hydrogen bonds and π-π stacking, but these cannot be specifically attributed to this compound. acs.orgnih.govscielo.br

Prediction of Molecular Recognition within Biological Microenvironments

The molecular recognition processes for this compound in biological contexts have not been computationally predicted.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on Structural Features and Interaction Potentials)

No QSAR models incorporating this compound have been developed. QSAR studies require a dataset of structurally related compounds with measured biological activity, and such a study featuring this specific molecule is not found in the literature. researchgate.netnih.govnih.gov

Further research and dedicated computational studies are necessary to elucidate the specific chemical and biological properties of this compound.

Correlations between Structural Modifications and Molecular Engagement

The interaction of a small molecule with its biological target is governed by a delicate interplay of steric and electronic factors. Computational studies are invaluable in dissecting these interactions and predicting how structural modifications to a lead compound, such as this compound, can influence its molecular engagement.

Structural and Electronic Effects of Substituents:

Naphthyl Group: The large, aromatic naphthyl group significantly contributes to the molecule's lipophilicity and potential for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. Its size and rigidity can also impose conformational constraints on the molecule.

Imidazole Ring: The imidazole moiety is a key pharmacophoric feature, capable of participating in hydrogen bonding (as both a donor and acceptor) and coordinating with metal ions. Its electronic properties can be modulated by substituents.

Methyl Group: The methyl group at the 5-position can influence the molecule's steric profile and electronic properties. It can enhance binding affinity through van der Waals interactions if it fits into a hydrophobic pocket of the target protein. Electronically, it acts as a weak electron-donating group, which can subtly alter the charge distribution of the imidazole ring.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to quantify these effects. nih.gov DFT methods allow for the calculation of various molecular properties, including optimized geometry (bond lengths and angles), charge distribution, and frontier molecular orbital energies (HOMO and LUMO). nih.govepstem.net The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability.

| Property | This compound (Illustrative) | 2-(2-naphthyl)imidazole (Illustrative) | Effect of Methyl Group |

| HOMO Energy (eV) | -5.8 | -5.9 | Raises HOMO energy, increasing electron-donating capacity. |

| LUMO Energy (eV) | -1.2 | -1.1 | Minor effect on LUMO energy. |

| HOMO-LUMO Gap (eV) | 4.6 | 4.8 | Slightly decreases the energy gap, potentially increasing reactivity. |

| Dipole Moment (Debye) | 3.5 | 3.2 | Increases the overall dipole moment. |

| **Molecular Surface Area (Ų) ** | 250 | 235 | Increases the steric bulk. |

This table presents illustrative data to demonstrate the expected effects of the methyl group based on general principles of computational chemistry. Actual values would require specific calculations.

Molecular docking simulations can further elucidate the binding mode of this compound and its analogs within a specific protein target. These simulations predict the preferred orientation of the ligand in the binding site and estimate the binding affinity. For instance, docking studies on similar heterocyclic compounds have revealed the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-protein complex. acs.org

Predictive Models for Analog Design

Building upon the understanding of structure-activity relationships (SAR), predictive computational models can be developed to guide the design of novel analogs with improved properties. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are two powerful and widely used approaches. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties, which are represented by molecular descriptors. nih.govnih.gov These descriptors can be categorized as constitutional, topological, geometrical, and quantum chemical.

For a series of analogs of this compound, a QSAR study would involve:

Synthesizing and testing a diverse set of analogs with variations at different positions of the molecule.

Calculating a wide range of molecular descriptors for each analog.

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that correlates the descriptors with the observed biological activity. researchgate.net

The resulting QSAR equation can then be used to predict the activity of yet-to-be-synthesized analogs, prioritizing the most promising candidates for synthesis and testing.

| Analog | Log(1/IC₅₀) (Observed) | Molar Refractivity (MR) | LogP | Electronic Energy (au) | Log(1/IC₅₀) (Predicted) |

| 1 | 5.2 | 85.3 | 4.1 | -750.1 | 5.1 |

| 2 | 5.8 | 90.1 | 4.5 | -752.3 | 5.9 |

| 3 | 4.9 | 82.1 | 3.9 | -748.9 | 4.8 |

| 4 | 6.1 | 92.5 | 4.8 | -755.6 | 6.2 |

This table provides an illustrative example of the data used in a QSAR study. The predicted activity is calculated based on a hypothetical QSAR equation.

Pharmacophore Modeling:

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings) that are critical for binding to a specific biological target. This model can be generated based on the structures of known active compounds or the ligand-binding site of the target protein.

For this compound, a pharmacophore model would likely include features such as:

An aromatic ring feature for the naphthyl group.

A hydrogen bond donor/acceptor feature for the imidazole ring.

A hydrophobic feature for the methyl group.

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that possess the desired spatial arrangement of functional groups and are therefore likely to be active.

By integrating these computational approaches, researchers can accelerate the drug discovery process by focusing resources on the design and synthesis of compounds with a higher probability of success.

Molecular Interactions and Engagement with Biological Systems

Mechanism of Action and Molecular Recognition at the Enzyme Level

While direct studies on 5-Methyl-2-(2-naphthyl)imidazole are not prevalent, research on closely related analogs provides significant insights into its potential as a Glycogen (B147801) Phosphorylase (GP) inhibitor. GP is a crucial enzyme in glucose homeostasis, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.govnih.gov

A study on C-(β-D-glucopyranosyl) imidazoles revealed that the imidazole (B134444) scaffold is a potent inhibitor of rabbit muscle glycogen phosphorylase b (RMGPb). nih.gov Notably, the compound 2-(β-D-glucopyranosyl)-4(5)-(2-naphthyl)-imidazole , which shares the 2-naphthyl-imidazole core with the subject of this article, was identified as the most potent glucose-derived inhibitor of the enzyme known to date, with a Ki value of 31 nM. nih.gov The 2-naphthyl group was found to be a better substituent than a phenyl group, an observation consistent with other studies on GP inhibitors. nih.govnih.gov This suggests that the naphthalene (B1677914) moiety of this compound could favorably interact with a hydrophobic pocket in the active site of Glycogen Phosphorylase, contributing to strong binding and inhibition.

Inhibitory Activity of C-Glucopyranosyl Heterocycles against RMGPb

| Compound | Heterocyclic Core | Aromatic Substituent | Ki (μM) |

|---|---|---|---|

| 11a | Imidazole | Phenyl | 0.82 |

| 11b | Imidazole | 2-Naphthyl | 0.031 |

| 10a | Thiazole | Phenyl | 160 |

| 10b | Thiazole | 2-Naphthyl | 150 |

Data sourced from a study on C-glucopyranosyl heterocycles as glycogen phosphorylase inhibitors. nih.gov

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for anticancer and antimicrobial therapies. acs.orgrsc.org While there is no direct evidence for the interaction of this compound with IMPDH, studies on other imidazole-containing compounds offer a potential mechanism.

A fragment-based screening identified a phenyl-imidazole derivative as an inhibitor of Mycobacterium thermoresistible IMPDH. acs.org X-ray crystallography revealed that two molecules of the fragment bind within the NAD+ binding pocket of the enzyme. acs.org This finding suggests that imidazole-based compounds can act as uncompetitive inhibitors with respect to NAD+ and IMP. acs.org The development of more potent inhibitors was achieved by linking these fragments, resulting in compounds with nanomolar affinity. acs.org This indicates that the 2-naphthyl-imidazole scaffold could potentially occupy the NAD+ binding site of IMPDH, leading to its inhibition.

Inhibitory Activity of Phenyl-imidazole Derivatives against Mth IMPDH ΔCBS

| Compound | Description | IC50 (μM) |

|---|---|---|

| 2 | Phenyl-imidazole fragment | 674 |

| 31 | Optimized linked fragment | 0.52 |

| 37 | Optimized linked fragment with morpholine | 0.47 |

| 38 | Optimized linked fragment with methoxy | 0.69 |

| 39 | Optimized linked fragment with iodine | 0.53 |

Data from a study on fragment-based inhibitors of Mth IMPDH. acs.org

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to diseases like Alzheimer's and cancer. mdpi.comnih.gov Imidazole derivatives have been explored as GSK-3β inhibitors.

A study on novel imidazole-1,2,3-triazole hybrids identified compounds with significant cytotoxic activity against cancer cell lines, which was correlated with their potential to inhibit GSK-3β. mdpi.comnih.gov Molecular docking studies of a particularly potent compound, 4k , revealed an excellent binding affinity of -9.8 kcal/mol within the ATP-binding pocket of GSK-3β. mdpi.com This suggests that the imidazole core can serve as a scaffold for designing GSK-3β inhibitors. The 2-naphthyl group of this compound could potentially form hydrophobic and π-stacking interactions within the active site of GSK-3β, contributing to inhibitory activity.

Binding Affinity of an Imidazole-Triazole Hybrid against GSK-3β

| Compound | Description | Binding Affinity (kcal/mol) |

|---|---|---|

| 4k | Imidazole-1,2,3-triazole hybrid | -9.8 |

| Reference | 6-Bromoindirubin-3′-oxime | Not specified in the same format |

Data from a molecular docking study of imidazole derivatives as potential GSK-3β inhibitors. mdpi.com

Topoisomerase II (Topo II) is a vital enzyme that alters DNA topology and is a well-established target for anticancer drugs. nih.govnih.govacs.org Some imidazole derivatives have been shown to inhibit Topo II, often through a dual mechanism involving DNA intercalation. nih.govnih.gov

A series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones were synthesized and found to act as dual DNA intercalators and Topo II inhibitors. nih.govnih.gov The most active compounds in this series demonstrated potent inhibitory activity against the Topo II enzyme, with IC50 values in the sub-micromolar range, comparable to the well-known Topo II inhibitor doxorubicin. nih.gov The proposed mechanism involves the planar aromatic part of the molecule intercalating between DNA base pairs, which in turn inhibits the function of Topo II. nih.gov The planar naphthalene moiety of this compound makes it a candidate for such an interaction.

Topoisomerase II Inhibitory Activity of Imidazole-2-thione Derivatives

| Compound | Description | IC50 (μM) |

|---|---|---|

| 5b | 4-phenyl-imidazole derivative | 0.54 |

| 5h | 4-(4-chlorophenyl)imidazole derivative | 0.34 |

| Doxorubicin | Reference drug | 0.33 |

Data from a study on dual DNA intercalators and topoisomerase II inhibitors. nih.gov

Interference with Nucleic Acid Structures and Function

The planar aromatic nature of the naphthalene ring system suggests that this compound could interact with nucleic acids, particularly DNA.

DNA intercalation is a mode of binding where a planar molecule inserts itself between the base pairs of the DNA double helix. pku.edu.cnrsc.org This interaction can lead to structural changes in the DNA and interfere with processes like replication and transcription. rsc.org Naphthalimide-imidazole conjugates have been studied for their DNA binding properties. pku.edu.cn

These studies revealed that naphthalimide derivatives with an imidazole moiety can bind to calf thymus DNA (CT DNA), with viscosity measurements suggesting a classical intercalation mode. pku.edu.cn The presence of a positively charged imidazolium (B1220033) group enhanced the binding affinity, indicating the role of electrostatic interactions with the phosphate (B84403) backbone of DNA. pku.edu.cn These compounds also showed a high affinity for G-quadruplex DNA. pku.edu.cn The planar naphthalene rings of this compound could facilitate its insertion between DNA base pairs, and the imidazole ring could participate in hydrogen bonding or other interactions within the DNA grooves.

Binding Affinity of Naphthalimide-Imidazole Conjugates to Telomeric G-quadruplex DNA

| Compound | Description | Ka (L·mol-1) |

|---|---|---|

| 3 | Naphthalimide-imidazole conjugate | > 4 × 10^6 |

| 4a | Alkylated naphthalimide-imidazole | > 4 × 10^6 |

| 4b | Alkylated naphthalimide-imidazole | > 4 × 10^6 |

| 4c | Alkylated naphthalimide-imidazole | > 4 × 10^6 |

Data from a study on the DNA interactions of imidazole-modified naphthalimides. pku.edu.cn

Modulation of DNA Damage Pathways at the Molecular Level

No published studies were identified that investigate the interaction of this compound with DNA or its potential to modulate DNA damage pathways. Research on other, structurally distinct imidazole-containing compounds has shown that the imidazole moiety can be a key pharmacophore in molecules that interact with DNA and inhibit enzymes like topoisomerase. nih.govnih.gov For instance, certain naphthalimide-phenanthro[9,10-d]imidazole derivatives have been shown to interact with DNA through groove binding and partial intercalation. nih.gov However, without specific studies on this compound, any discussion of its effects on DNA damage would be purely speculative.

Coordination Chemistry and Metal Complexation Potentials

The coordination chemistry of this compound remains unexplored in the current body of scientific literature. The imidazole moiety is well-known for its ability to act as a ligand in the formation of metal complexes and metal-organic frameworks (MOFs). nih.govnih.gov The nitrogen atoms in the imidazole ring can coordinate with a variety of transition metals, leading to the formation of complexes with diverse structures and properties. researchgate.netresearchgate.netbanglajol.infoontosight.aijocpr.com

This compound as a Ligand in Metal-Organic Frameworks

There are no reports of this compound being used as a ligand in the synthesis of MOFs. Research on other imidazole-based ligands has demonstrated their utility in constructing MOFs with applications in areas such as catalysis and materials science. rsc.orgrsc.org

Formation of Transition Metal Complexes and Structural Characterization

Specific studies detailing the synthesis and structural characterization of transition metal complexes with this compound as a ligand are absent from the literature. While the synthesis and characterization of transition metal complexes with various other imidazole and benzimidazole (B57391) derivatives are well-documented, researchgate.netresearchgate.netbanglajol.infojocpr.com this information cannot be extrapolated to the specific compound of interest. For example, studies on 1-(1-Naphthylmethyl)imidazole have detailed the formation of complexes with silver and the resulting crystal structures. researchgate.net

Influence of Metal Coordination on Molecular Engagement with Biomolecules

Given the lack of information on the formation of metal complexes with this compound, there is consequently no data on how such coordination would influence its interaction with biomolecules. For other imidazole-containing complexes, metal coordination has been shown to be a critical factor in their biological activity. nih.gov

Structural Correlates of Molecular Engagement (SAR at the Molecular Level)

No structure-activity relationship (SAR) studies have been published for this compound. SAR studies are crucial for understanding how the structural features of a molecule influence its biological activity and for the rational design of new compounds with enhanced properties.

Impact of Naphthyl Ring Position and Substitution on Interactions

The influence of the naphthyl ring's position and any substitutions on the molecular interactions of this compound has not been investigated. For other classes of compounds, such as naphthalimide and quinoline (B57606) derivatives, the position and nature of substituents on the aromatic rings have been shown to be critical for their biological activity. nih.govrjraap.comresearchgate.net

Role of Imidazole Nitrogen Atoms in Hydrogen Bonding and Chelation

The imidazole ring is a versatile five-membered heterocycle containing two nitrogen atoms, which are key to its chemical reactivity and its ability to interact with biological macromolecules. ajrconline.org These nitrogen atoms play a dual role, acting as both hydrogen bond donors and acceptors, a property that is fundamental to the function of many biologically active molecules. nih.gov

The pyrrole-type nitrogen (N-1), which bears a hydrogen atom, can act as a hydrogen bond donor. This is a crucial feature in many biological recognition processes, enabling the formation of stable interactions with hydrogen bond acceptor groups on proteins or nucleic acids, such as the carbonyl oxygen of a peptide backbone or the nitrogen atoms of DNA bases.

Beyond hydrogen bonding, the nitrogen atoms of the imidazole ring are also capable of participating in chelation, which is the formation of coordination complexes with metal ions. Many enzymes and proteins require metal cofactors for their function, and the imidazole moiety, particularly as part of the amino acid histidine, is a common ligand for these metal ions in biological systems. The lone pair of electrons on the N-3 atom can form a coordinate bond with transition metal ions such as zinc, copper, iron, and platinum. This interaction is critical in the catalytic activity of numerous metalloenzymes and in the structural integrity of certain proteins. The ability of imidazole derivatives to chelate metal ions is also a key aspect of their application in medicinal chemistry, for example, in the design of anticancer agents that target metalloenzymes or interact with DNA through metal coordination.

The following table summarizes the roles of the imidazole nitrogen atoms in molecular interactions:

| Nitrogen Atom | Type | Primary Role in Molecular Interactions |

| N-1 | Pyrrole-type | Hydrogen Bond Donor |

| N-3 | Pyridine-type | Hydrogen Bond Acceptor, Metal Chelation |

Influence of Methyl Substitution on Molecular Recognition

The introduction of a methyl group at the 5-position of the imidazole ring in this compound can significantly influence its molecular recognition properties through a combination of steric and electronic effects.

From a steric perspective, the methyl group adds bulk to the imidazole core. This can have both favorable and unfavorable consequences for binding to a biological target. If the binding pocket has a corresponding hydrophobic pocket that can accommodate the methyl group, this can lead to favorable van der Waals interactions, thereby increasing the binding affinity. Conversely, if the binding site is sterically constrained, the presence of the methyl group could lead to a steric clash, preventing optimal binding and reducing the compound's activity. The position of the methyl group at C-5 is also significant as it can influence the preferred tautomeric state of the imidazole ring (i.e., whether the hydrogen is on N-1 or N-3 in the neutral form), which in turn affects the hydrogen bonding pattern of the molecule.

Electronically, the methyl group is weakly electron-donating. This can subtly modulate the electronic properties of the imidazole ring. By donating electron density, the methyl group can increase the basicity of the nearby nitrogen atoms, potentially enhancing their ability to act as hydrogen bond acceptors or to coordinate with metal ions. While this effect is generally modest, in the context of a finely-tuned binding pocket, even small changes in electronic distribution can have a significant impact on binding affinity and selectivity.

Studies on other substituted imidazoles have shown that the introduction of a methyl group can lead to altered biological activity. jocpr.com For instance, in some contexts, a methyl group has been shown to enhance the antibacterial activity of imidazole derivatives. This enhancement could be due to improved membrane permeability, leading to higher intracellular concentrations of the compound, or to more favorable interactions with the target enzyme.

The influence of the methyl group on the molecular recognition of this compound is therefore a complex interplay of its size, position, and electronic nature, which ultimately dictates how the molecule fits into and interacts with its specific biological target.

The table below outlines the potential influences of the methyl substitution:

| Aspect | Influence on Molecular Recognition |

| Steric Effects | Can lead to favorable van der Waals interactions in a suitable hydrophobic pocket or cause steric hindrance in a constrained binding site. May influence the preferred tautomeric state of the imidazole ring. |

| Electronic Effects | The weakly electron-donating nature can increase the basicity of the imidazole nitrogen atoms, potentially enhancing hydrogen bonding and chelation capabilities. |

Derivatization, Analog Development, and Structural Modification Research

Synthesis of Novel Imidazole-Naphthyl Hybrid Compounds

The synthesis of hybrid molecules, which combine the 5-methyl-2-(2-naphthyl)imidazole scaffold with other chemical moieties, is a key strategy in developing new therapeutic agents. nih.gov These hybrids are designed to interact with multiple biological targets or to enhance pharmacological properties such as potency and selectivity. nih.gov

Modifications to the naphthyl portion of the molecule and its linkage to the imidazole (B134444) core are critical areas of research. While direct derivatization of the naphthyl ring of this compound is a potential route for analog development, broader studies on related structures, such as 2-phenyl-imidazole derivatives, show that introducing various substituents on the aromatic ring can significantly alter biological activity. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can influence the molecule's electronic properties and its interaction with biological targets. researchgate.netotago.ac.nz

Furthermore, the connection between the two ring systems can be modified. Instead of a direct bond, linkers can be introduced, such as in naphthalimide-phenanthro[9,10-d]imidazole conjugates, creating more complex and potentially more active compounds. nih.gov

Substitutions on the imidazole ring itself, particularly N-alkylation, represent a primary method for derivatization. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by both steric and electronic factors. otago.ac.nz Electron-withdrawing groups on the imidazole ring direct alkylation to the more remote nitrogen atom. otago.ac.nz Conversely, the steric bulk of both the existing substituents and the incoming alkylating agent plays a significant role, with a preference for substitution at the less-hindered nitrogen atom. otago.ac.nz

Research on the N-alkylation of various imidazole derivatives has demonstrated a clear impact on biological activity. For example, in a series of N-alkylated imidazoles, antibacterial activity was shown to increase as the length of the alkyl chain grew, with optimal activity observed at a chain length of nine carbons. nih.gov The presence of a 2-methyl group on the imidazole ring was also found to enhance this antibacterial effect. nih.gov Another area of exploration involves modifying functional groups attached to the N1 position; for instance, the hydroxyl group of an N1-substituted propan-2-ol can be converted into various esters to produce new derivatives. jocpr.com

| Compound Type | Modification | Observed Effect on Antibacterial Activity |

|---|---|---|

| 1-Alkylimidazole | Increasing carbon chain length (up to C9) | Increased activity against E. coli, S. aureus, and P. aeruginosa |

| 2-Methylimidazole (B133640) | N-Alkylation | Higher activity compared to unsubstituted imidazole derivatives |

| 2-Methyl-4-nitroimidazole | N-Alkylation | Increased activity |

To expand the therapeutic potential, researchers have incorporated additional heterocyclic systems into the imidazole-naphthyl framework. Fusing imidazole with other scaffolds like pyrimidine (B1678525) or thiadiazine is a known strategy to generate novel chemical entities. researchgate.net A prominent example is the synthesis of imidazole-1,2,3-triazole hybrids. mdpi.com In one approach, a thiomethylene bridge was used as a flexible linker to connect a triphenyl-imidazole core with a 1,2,3-triazole ring. mdpi.com This design strategy aims to improve properties like solubility and bioavailability, which are crucial for a compound's ability to cross cell membranes and reach its intended biological target. mdpi.com A complex derivative, 5-methyl-N-naphthalen-1-yl- otago.ac.nzbeilstein-journals.orgresearchgate.nettriazolo[1,5-a]pyrimidin-7-amine, which combines imidazole, triazole, pyrimidine, and naphthalene (B1677914) moieties, highlights the intricate molecular architectures being explored. researchgate.net

Exploration of Structure-Function Relationships Through Systematic Derivatization

Systematic derivatization is essential for understanding the relationship between a molecule's structure and its biological function. By making controlled, incremental changes to the chemical structure, researchers can identify the key molecular features responsible for its activity.

| Spacer Characteristic | Potential Impact | Rationale |

|---|---|---|

| Increased Length | Altered lipophilicity and binding modes | Allows the molecule to span larger distances and access different regions of a binding pocket. acs.org |

| Increased Flexibility | Enhanced conformational freedom | Permits the molecule to adopt an optimal orientation for target interaction. mdpi.com |

| Rigid Spacer | Restricted conformation | Locks the molecule into a specific shape, which can increase selectivity for a particular target. |

Chirality, or the "handedness" of a molecule, is a fundamental aspect of drug design, as stereoisomers (molecules with the same chemical formula but different 3D arrangements) can have vastly different biological activities and pharmacokinetic profiles. nih.govnih.gov The presence of a methyl group at the 5-position of the imidazole ring in this compound can create a chiral center, leading to the existence of two non-superimposable mirror images known as enantiomers (R and S forms).

These enantiomers can interact differently with chiral biological targets like enzymes and receptors. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). nih.gov Therefore, understanding the stereochemistry is crucial for elucidating concentration-effect relationships and the precise mode of action at a molecular level. nih.gov The decision to develop a single isomer or a mixture (racemate) must be made on a case-by-case basis, considering factors like the relative activity of each isomer and the potential for the isomers to interconvert within the body. nih.gov

Strategies for Enhancing Target Specificity and Molecular Affinity (Theoretical and Mechanistic Focus)

The strategic chemical modification of the this compound scaffold is a key approach to optimizing its pharmacological profile. The primary goals of such derivatization are to enhance its affinity for a specific biological target and to improve its selectivity over other related targets, thereby potentially increasing therapeutic efficacy while minimizing off-target effects. The theoretical and mechanistic approaches to achieving these goals focus on modulating the electronic, steric, and hydrophobic properties of the molecule to refine its interactions within a biological binding pocket. These strategies can be broadly categorized into modifications of the naphthyl moiety, the imidazole core, and the methyl group, as well as the introduction of new functional groups.

Structural Modifications and Structure-Activity Relationship (SAR) Insights

While specific derivatization studies on this compound are not extensively detailed in the available literature, valuable insights can be drawn from structurally related compounds. For instance, research on 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a potent and selective α2-adrenoceptor agonist, highlights the critical role of substituents on the bridge between the naphthalene and imidazole rings. nih.gov In this analog, replacing the methyl group with hydrogen, hydroxyl, methoxy, carbonyl, or trifluoromethyl groups had a significant impact on potency and selectivity. nih.gov Notably, only the desmethyl analog retained potency comparable to the parent compound, while the desmethyl- and methoxy-substituted analogs maintained a high α2/α1-selectivity. nih.gov This suggests that even minor steric and electronic changes in the vicinity of the core structure can drastically alter the interaction with the target receptor.

Furthermore, the stereochemistry at the carbon bridge was found to be a determining factor for activity. The S-(+)-isomer exhibited greater affinity for both α1- and α2-adrenoceptors compared to the R-(-)-isomer. nih.gov The R-(-)-isomer, in fact, showed antagonist activity at α2A-adrenoceptors, a complete reversal of the agonist activity of the S-(+)-isomer. nih.gov This underscores the importance of a precise three-dimensional arrangement of the pharmacophoric elements for optimal receptor engagement.

These findings on a related naphthyl-imidazole scaffold provide a theoretical framework for the strategic derivatization of this compound. It can be hypothesized that modifications at the 5-methyl position or the introduction of substituents on the naphthyl ring could similarly modulate target affinity and selectivity. For example, the introduction of electron-withdrawing or electron-donating groups on the naphthyl ring could alter the electronic distribution of the entire molecule, thereby influencing its binding properties.

Interactive Data Table: SAR of Naphthyl-Imidazole Analogs

The following table summarizes the structure-activity relationship (SAR) data for analogs of 4-[1-(1-naphthyl)ethyl]-1H-imidazole, which can serve as a predictive model for potential modifications to this compound.

| Compound | Modification | Effect on α2-Adrenoceptor Activity | Effect on α2/α1-Selectivity | Reference |

|---|---|---|---|---|

| 4-[1-(1-naphthyl)ethyl]-1H-imidazole | Parent Compound | Potent Agonist | High | nih.gov |

| Desmethyl Analog | Replacement of methyl group with hydrogen | Potent Agonist | Retained High Selectivity | nih.gov |

| Hydroxy Analog | Replacement of methyl group with hydroxyl | Less Potent Agonist | - | nih.gov |

| Methoxy Analog | Replacement of methyl group with methoxy | Less Potent Agonist | Retained High Selectivity | nih.gov |

| Carbonyl Analog | Replacement of methyl group with carbonyl | Less Potent | - | nih.gov |

| Trifluoromethyl Analog | Replacement of methyl group with trifluoromethyl | Less Potent | - | nih.gov |

| R-(-)-isomer | Chiral Isomer | Antagonist Activity | - | nih.gov |

| S-(+)-isomer | Chiral Isomer | Potent Agonist | - | nih.gov |

Emerging Research Directions and Future Perspectives for 5 Methyl 2 2 Naphthyl Imidazole

Exploration in Advanced Material Science Applications

The inherent properties of the imidazole (B134444) ring, known for its electron-rich nature and ability to participate in various non-covalent interactions, make it a valuable building block in material science. researchgate.net When combined with the planar, aromatic naphthyl group, the potential applications for 5-Methyl-2-(2-naphthyl)imidazole expand into sophisticated areas of materials development.

Supramolecular chemistry, which focuses on systems of two or more molecules held together by non-covalent bonds, is a key area where this compound could play a significant role. The formation of host-guest complexes, where a "host" molecule encapsulates a "guest," is a central concept in this field. acs.org Water-soluble macrocyclic hosts are often used to encapsulate guest molecules, which can enhance their solubility, protect them from degradation, and allow for their controlled release. acs.org

The structure of this compound makes it an ideal candidate as a "guest" molecule. Its aromatic naphthyl group can fit within the hydrophobic cavities of host molecules like cyclodextrins and calixarenes, driven by favorable intermolecular forces. acs.org By forming such complexes, the physicochemical properties of the imidazole derivative can be modulated for specific applications, such as creating new functional materials or delivery systems. acs.org

There is growing interest in developing novel molecular probes for clinical diagnosis and biomedical research. nih.gov An ideal probe must exhibit high affinity and selectivity for its target, be stable, and be producible in an economical fashion. nih.gov Fluorescent compounds are particularly valuable as they can be used to visualize cellular and subcellular processes non-invasively. mdpi.com

Structurally related naphthoimidazoles, synthesized from β-lapachone, have demonstrated promising characteristics for these applications. mdpi.com These compounds exhibit intense fluorescence emissions and have shown selective cytotoxicity toward cancer cells, making them candidates for theranostic systems that combine therapy and diagnostics. mdpi.com The 2-substituted naphth[1,2-d]imidazoles show distinct absorption bands corresponding to the imidazole and naphthyl ring systems. mdpi.com Given these precedents, this compound is a promising scaffold for the development of new fluorescent probes. Its fluorescence properties could potentially be tuned by modifying its substituents, allowing for the creation of sensors for specific ions, molecules, or biological environments.

Table 1: Potential Applications of this compound in Material Science

| Research Area | Potential Role of this compound | Key Concepts |

|---|---|---|

| Supramolecular Chemistry | Guest molecule in host-guest complexes. | Encapsulation within macrocyclic hosts (e.g., cyclodextrins) to modify solubility and stability. acs.org |

| Molecular Imaging | Scaffold for fluorescent probes. | Development of agents for non-invasive visualization of biological processes. nih.govmdpi.com |

| Theranostics | Component in combined diagnostic and therapeutic systems. | Leveraging fluorescence for imaging and inherent chemical properties for targeted therapy. mdpi.com |

Integrated Computational and Experimental Approaches in Design

Modern chemical research heavily relies on the synergy between computational modeling and experimental validation. researchgate.netresearchgate.net This integrated approach accelerates the discovery process, reduces costs, and allows for the rational design of molecules with desired properties.

Virtual high-throughput screening (vHTS) has become a cornerstone of drug discovery and materials science. meilerlab.org It is a computational technique used to screen vast libraries of small molecules against a specific target, such as a protein receptor, to identify promising candidates. meilerlab.orgnih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. nih.gov The vHTS workflow typically involves preparing 3D structures of the target and the small molecules, performing automated docking simulations to predict binding affinity, and then scoring and ranking the molecules. nih.gov

For a molecule like this compound, rational design and vHTS could be employed to discover derivatives with enhanced activity for a particular biological target. For instance, novel imidazole-triazole hybrids have been designed and synthesized based on a pharmacophore approach, with their potential confirmed through molecular docking studies against cancer targets like glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov Similarly, computational studies on naphthalimide derivatives have been used to predict their antiviral properties by docking them with key SARS-CoV-2 proteins. nih.gov

The application of artificial intelligence, particularly machine learning (ML), is revolutionizing molecular design. nih.gov ML models can be trained on large datasets of chemical information to predict a wide range of properties, from absorption and toxicity (ADMET) to biological activity against a specific target. nih.govfrontiersin.org Automated machine learning (AutoML) methods further streamline this process by automatically searching for the best algorithms and their optimal parameters. nih.gov

In a typical workflow, bioactivity data for known active compounds are sourced from databases like ChEMBL. frontiersin.org An ML model, such as a Random Forest algorithm, is then trained on this data. frontiersin.org This optimized model can then be used to screen massive virtual libraries containing millions of compounds to predict novel molecules with high potential activity. frontiersin.org This approach, which combines ML with molecular docking and dynamics simulations, provides a powerful tool for discovering new lead compounds. frontiersin.org For this compound, ML models could predict derivatives with superior binding affinities or more favorable pharmacokinetic profiles, guiding synthetic efforts toward the most promising candidates.

Table 2: Integrated Design Approaches for Imidazole Derivatives

| Technique | Description | Application Example |

|---|---|---|

| High-Throughput Virtual Screening (vHTS) | Computational screening of large small-molecule libraries against a target to identify potential hits. meilerlab.orgnih.gov | Identifying imidazole derivatives with potential binding affinity to cancer-related proteins. nih.gov |

| Rational Drug Design | Designing molecules based on the 3D structure of a biological target to achieve high specificity and affinity. | Creating imidazole-1,2,3-triazole hybrids as potential anticancer agents. nih.gov |

| Machine Learning (ML) | Using algorithms to learn from chemical data and predict properties of new molecules, such as bioactivity or ADMET profiles. nih.govfrontiersin.org | Screening databases to predict novel Takeda G protein-coupled receptor 5 (TGR5) agonists for diabetes treatment. frontiersin.org |

Synthetic Accessibility and Scalability for Research Applications

The practical utility of any compound in research and development hinges on its synthetic accessibility and the scalability of its production. Research into imidazole synthesis has yielded numerous methods that are both efficient and environmentally conscious.

Modern synthetic strategies often employ multicomponent reactions, where multiple starting materials are combined in a one-pot procedure to form a complex product. rsc.org This approach is highly efficient and aligns with the principles of green chemistry. For example, 2,4,5-trisubstituted imidazoles can be synthesized via a one-pot cyclocondensation of an aldehyde, a 1,2-diketone, and ammonium (B1175870) acetate (B1210297) using a recyclable nanoparticle catalyst under solvent-free conditions. rsc.orgresearchgate.net Other innovative methods include electrochemically induced synthesis from vinyl azides and benzyl (B1604629) amines. researchgate.net

For research applications that require significant quantities of material, the scalability of the synthesis is crucial. A scalable route is one that can be performed on a large scale (e.g., one mole) safely and efficiently, providing high yields of pure product. nih.gov Key to scalability is the avoidance of difficult purification techniques, such as sublimation, in favor of simpler methods like recrystallization or filtration. nih.gov The development of a robust and scalable synthesis for this compound and its derivatives will be essential to fully explore their potential in the research areas outlined above.

Development of Efficient and Sustainable Synthesis Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. For this compound, future research will likely focus on moving beyond traditional, often harsh, synthesis conditions towards greener alternatives.

Future research could adapt these green methodologies for the specific synthesis of this compound. A potential one-pot synthesis could involve the condensation of 2-naphthaldehyde, a methyl-containing diketone or its equivalent, and a source of ammonia (B1221849), catalyzed by a reusable solid acid or a biocatalyst. The optimization of reaction parameters such as temperature, catalyst loading, and reaction time will be crucial to achieving high yields and purity.

Table 1: Comparison of Potential Green Synthesis Methods

| Method Type | Catalyst | Solvent | Key Advantages |

| Biocatalysis | Lemon Juice | Ethanol | Readily available, inexpensive, biodegradable, non-toxic. researchgate.net |

| Heterogeneous Catalysis | ZSM-11 Zeolite | Solvent-free | Reusable catalyst, high yield, clean reaction profile. nih.gov |

| Nanocatalysis | Nano Aluminium Nitride | Solvent-free or Water | Cost-effective, good to excellent yields. ias.ac.in |

Exploration of Continuous Flow Chemistry for Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. rsc.orgnih.gov The application of flow chemistry to the production of this compound represents a significant future research direction.

Flow reactors provide superior heat and mass transfer, allowing for reactions to be performed at higher temperatures and pressures than in batch reactors, often leading to dramatically reduced reaction times and increased yields. acs.org For the synthesis of imidazole derivatives, continuous flow systems have been successfully employed. For example, a method for the synthesis of 2,4,5-trisubstituted imidazoles using a continuous flow microreactor system under pressure achieved high yields within just two minutes. acs.org Similarly, the synthesis of highly functionalized imidazo[1,2-a]heterocycles has been demonstrated in a fully automated, multi-step continuous flow process without the need for isolating intermediates. nih.gov

A future continuous flow process for this compound could involve pumping solutions of the starting materials (e.g., 2-naphthaldehyde, a suitable diketone, and an ammonia source) through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The product stream could then be directed through in-line purification modules, enabling a fully automated and continuous production system. nih.gov

Table 2: Potential Parameters for Continuous Flow Synthesis

| Parameter | Potential Range | Rationale |

| Reactor Type | Microreactor, Packed-bed reactor | Enhanced heat and mass transfer, catalyst compatibility. rsc.orgacs.org |

| Temperature | 100 - 200 °C | Accelerated reaction rates. acs.org |

| Residence Time | < 10 minutes | Increased throughput and efficiency. rsc.orgacs.org |

| Catalyst | Solid-supported acid or metal catalyst | Ease of separation, reusability. nih.gov |

Addressing Fundamental Questions in Molecular Recognition and Intermolecular Forces

The unique combination of a hydrogen-bond-donating and -accepting imidazole ring and a large, polarizable naphthalene (B1677914) moiety makes this compound an excellent candidate for studies in molecular recognition and supramolecular chemistry. rsc.org The imidazole ring is known to participate in a variety of non-covalent interactions, including hydrogen bonding and coordination with metal ions. rsc.orgresearchgate.net The naphthalene unit can engage in π-π stacking and hydrophobic interactions. rsc.org

Future research in this area could explore the self-assembly of this compound into well-defined supramolecular structures. The interplay between the different non-covalent interactions could lead to the formation of interesting architectures such as tapes, sheets, or helical structures, which could be investigated using techniques like X-ray crystallography and scanning tunneling microscopy.

Furthermore, the compound could be investigated as a receptor for various guest molecules. The imidazole moiety could bind to anions or other hydrogen-bond acceptors, while the naphthalene pocket could encapsulate small organic molecules. nih.govnih.gov Such studies would provide valuable insights into the fundamental principles of molecular recognition and could lead to the development of new sensors or separation materials. The introduction of the methyl group can also influence the intermolecular interactions, potentially leading to different packing arrangements and physical properties compared to the unsubstituted analogue. acs.org

Broader Implications for Chemical Biology and Advanced Organic Synthesis

The imidazole scaffold is a common feature in many biologically active molecules, including natural products and synthetic drugs. nih.govresearchgate.net Imidazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govnih.gov The 2-arylimidazole motif, in particular, is found in compounds with diverse pharmacological profiles. nih.gov

Given this precedent, this compound represents a promising lead structure for the development of new therapeutic agents. Future research in chemical biology could involve screening the compound against a variety of biological targets, such as enzymes and receptors. The naphthalene group may allow for specific interactions with hydrophobic pockets in proteins, potentially leading to high-affinity binding.

In the realm of advanced organic synthesis, this compound and its derivatives could serve as valuable building blocks or ligands. The imidazole ring can be readily functionalized at various positions, allowing for the synthesis of a diverse library of related compounds. youtube.com Furthermore, the nitrogen atoms of the imidazole ring can coordinate to metal centers, suggesting that the compound could be used as a ligand in catalysis. For example, imidazole derivatives have been used in asymmetric catalysis. acs.org The unique steric and electronic properties of the 5-methyl-2-(2-naphthyl) substituent could impart novel reactivity and selectivity to metal complexes.

Q & A

Q. What are the standard synthetic routes for preparing 5-methyl-2-(2-naphthyl)imidazole and its derivatives?

The synthesis typically involves cyclocondensation of 1,2-diketones (e.g., benzil), aldehydes, primary amines, and ammonium acetate in glacial acetic acid as a catalyst . For derivatives, N-alkylation of imidazole with halogenated intermediates (e.g., 2-bromo-1-(2-naphthyl)ethanone) under controlled conditions (e.g., ice bath) is common, followed by reduction or esterification steps . Key intermediates are characterized by melting points, IR, and NMR to confirm regioselectivity and purity .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

- IR spectroscopy : Identifies functional groups (e.g., NH imidazole stretch at ~3335 cm⁻¹, C=N stretch at ~1460 cm⁻¹) .

- ¹H NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.01–8.14 ppm, aliphatic CH₃ at δ 2.43–2.53 ppm) .

- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N ratios (e.g., C: 70.83% calculated vs. 71.20% observed) .

Q. How are preliminary biological activities of these compounds evaluated?